![molecular formula C15H25N3O4 B2597061 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile CAS No. 2094873-81-9](/img/structure/B2597061.png)
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile, also known as BIPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BIPPC is a piperazine derivative that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDACs are overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile inhibits the activity of HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has been found to have minimal toxicity and is well tolerated in animal studies. 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the migration and invasion of cancer cells. 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has also been found to have antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile is its high potency and selectivity towards cancer cells. 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has been found to be more effective than other HDAC inhibitors currently in use. However, one of the limitations of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The potential of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile as an anticancer agent has generated significant interest in the scientific community. Further studies are needed to determine the optimal dosage and administration of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile in vivo. In addition, the development of more efficient synthesis methods and modifications of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile structure may lead to the discovery of more potent analogs. The combination of 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile with other anticancer agents may also enhance its efficacy and reduce toxicity.
Synthesemethoden
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,4-bis(chloroacetyl)piperazine with isopropyl alcohol in the presence of potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has been extensively studied for its potential as an anticancer agent. Several studies have shown that 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer properties, 1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile has also been studied for its antiviral and antibacterial activities.
Eigenschaften
IUPAC Name |
1,4-bis(2-propan-2-yloxyacetyl)piperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-11(2)21-9-14(19)17-5-6-18(13(7-16)8-17)15(20)10-22-12(3)4/h11-13H,5-6,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVMYXYPRLFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(C(C1)C#N)C(=O)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.